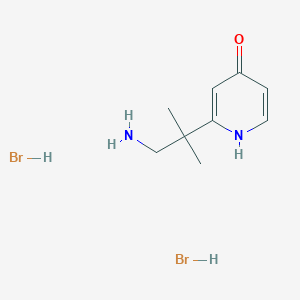

2-(1-Amino-2-methylpropan-2-yl)-1,4-dihydropyridin-4-one dihydrobromide

Description

2-(1-Amino-2-methylpropan-2-yl)-1,4-dihydropyridin-4-one dihydrobromide is a dihydrobromide salt of a 1,4-dihydropyridine (1,4-DHP) derivative. The core structure features a partially reduced pyridine ring (dihydropyridin-4-one) substituted at the 2-position with a 1-amino-2-methylpropan-2-yl group. The dihydrobromide salt enhances solubility in polar solvents, a common strategy for improving bioavailability of amine-containing pharmaceuticals .

1,4-DHP derivatives are historically significant as calcium channel blockers (e.g., nifedipine), but substitutions at the 2- and 4-positions can modulate biological activity toward other targets.

Properties

Molecular Formula |

C9H16Br2N2O |

|---|---|

Molecular Weight |

328.04 g/mol |

IUPAC Name |

2-(1-amino-2-methylpropan-2-yl)-1H-pyridin-4-one;dihydrobromide |

InChI |

InChI=1S/C9H14N2O.2BrH/c1-9(2,6-10)8-5-7(12)3-4-11-8;;/h3-5H,6,10H2,1-2H3,(H,11,12);2*1H |

InChI Key |

IPEPJWBIISOYAW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CN)C1=CC(=O)C=CN1.Br.Br |

Origin of Product |

United States |

Preparation Methods

Hantzsch Synthesis for 1,4-Dihydropyridine Core

The classical Hantzsch synthesis remains the foundation for preparing 1,4-dihydropyridine derivatives. It involves the condensation of:

- An aldehyde (or dialdehyde for bis-1,4-DHP derivatives),

- A β-ketoester or equivalent,

- Ammonia or an amine source.

This method allows the incorporation of various substituents at positions 2, 3, 5, and 6 of the dihydropyridine ring.

Bromination and Salt Formation

Bromination of methyl groups on the dihydropyridine ring is a critical step for further functionalization and salt formation. Studies on bromination of 1,4-dihydropyridines reveal:

- Use of N-bromosuccinimide (NBS) is common but often results in long reaction times and moderate yields.

- Pyridinium bromide–perbromide (PBPB) in ethyl acetate has been found optimal for bromination of methyl groups at positions 2 and 6, providing better yields and selectivity.

- Bromination facilitates the formation of dihydrobromide salts, improving compound stability and solubility.

Comparative Data Table of Bromination Agents for 1,4-Dihydropyridine Derivatives

Summary Table of Preparation Steps

Chemical Reactions Analysis

Types of Reactions

2-(1-Amino-2-methylpropan-2-yl)-1,4-dihydropyridin-4-one dihydrobromide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridinone derivatives.

Reduction: Reduction reactions can convert the dihydropyridinone core to tetrahydropyridinone derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions include oxidized pyridinone derivatives, reduced tetrahydropyridinone derivatives, and various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(1-Amino-2-methylpropan-2-yl)-1,4-dihydropyridin-4-one dihydrobromide has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders and as an antimicrobial agent.

Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-(1-Amino-2-methylpropan-2-yl)-1,4-dihydropyridin-4-one dihydrobromide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

Pathways Involved: It can affect various biochemical pathways, including those involved in neurotransmission, cell signaling, and metabolic processes.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural differences between the target compound and selected analogs:

Key Observations:

- Substituents: The 1-amino-2-methylpropan-2-yl group is less lipophilic than the dichlorophenyl groups in BD compounds, suggesting differences in membrane permeability or CNS penetration .

- Salt Form: Dihydrobromide salts (target compound, BD 1008, BD 1047) improve aqueous solubility compared to neutral analogs like the 5-cyano-DHP derivative .

Pharmacological and Physicochemical Properties

Solubility and Stability:

- Dihydrobromide salts generally exhibit higher solubility in water and polar solvents than free bases. For example, BD 1008 and BD 1047 show enhanced solubility (>50 mg/mL in water), a trait likely shared by the target compound .

- The 1,4-DHP core is prone to oxidation under ambient conditions, but the dihydrobromide salt may stabilize the compound by reducing electron density on the ring .

Biological Activity

2-(1-Amino-2-methylpropan-2-yl)-1,4-dihydropyridin-4-one dihydrobromide is a compound that features a dihydropyridine ring and an amino substituent, which contributes to its diverse biological activities. This article explores the compound's biological activity, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₉H₁₆Br₂N₂O

- Molecular Weight : 328.04 g/mol

The unique structure of this compound, particularly the branched alkyl chain and dihydropyridine core, enhances its biological interactions and therapeutic potential.

Biological Activities

Research indicates that this compound exhibits several key biological activities:

- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells against oxidative stress, which is crucial for neurodegenerative disease prevention.

- Antioxidant Activity : It demonstrates significant antioxidant properties, reducing reactive oxygen species (ROS) levels in biological systems.

- Cardiovascular Benefits : Similar compounds have been linked to antihypertensive effects, suggesting potential cardiovascular applications.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Receptor Binding : The compound may bind to specific receptors in the nervous system, modulating neurotransmitter release and enhancing neuroprotection.

- Enzyme Interaction : It can inhibit or activate enzymes involved in oxidative stress pathways, contributing to its antioxidant effects.

- Cell Signaling Pathways : The compound may influence key signaling pathways related to inflammation and cell survival.

Case Studies

-

Neuroprotective Study :

- In vitro studies demonstrated that this compound significantly reduced cell death in neuronal cultures exposed to oxidative stress.

- Mechanistic studies suggested that the compound upregulates antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

-

Cardiovascular Research :

- A study on hypertensive rats showed that administration of this compound resulted in a significant reduction in blood pressure and improvement in vascular function.

- The findings indicated a potential mechanism involving the modulation of calcium channels and nitric oxide pathways.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 6-(1-Amino-2-methylpropan-2-yl)-1,2-dihydropyridin-2-one | Dihydropyridinone core | Enhanced neuroprotective effects |

| 4-(1-Amino-2-methylpropan-2-yl)-1,2-dihydropyridin-2-one | Similar core with different substitution | Potentially different binding profiles |

| 2-(1-Amino-2-methylpropan-2-yl)-1,4-dihydropyridin-4-one | Different amino group position | Variations in therapeutic applications |

Q & A

Q. What synthetic strategies are recommended for achieving high-yield synthesis of this compound?

Utilize a multi-step approach starting with condensation of 1,4-dihydropyridine precursors, followed by bromination using N-bromosuccinimide (NBS) in methanol under controlled stoichiometric conditions (1:2 molar ratio of precursor to NBS). Purify via gradient recrystallization (ethanol/water, 70:30 v/v) to isolate the dihydrobromide salt. Monitor reaction progress by TLC (silica gel, 9:1 DCM/MeOH, Rf ≈ 0.35). Electron-withdrawing substituents (e.g., thiazole rings in analogs) enhance reaction efficiency by stabilizing intermediates .

Q. Which analytical techniques are critical for confirming structural identity?

- X-ray crystallography : Refine using SHELXL to resolve hydrogen bonding between the dihydrobromide salt and the dihydropyridine core. Key metrics: R1 < 0.05, wR2 < 0.12 for high-resolution data (d ≤ 0.8 Å) .

- NMR spectroscopy : Expect ¹H NMR signals at δ 1.3–1.5 ppm (tert-butyl group), δ 4.5–5.5 ppm (dihydropyridine protons), and ¹³C NMR peaks at δ 160–170 ppm (ketone carbons). Use DEPT-135 to confirm quaternary carbons .

Q. How should researchers verify dihydrobromide salt formation versus other counterions?

Perform elemental analysis (CHNS) to validate Br content (theoretical Br% = 32.14 for C9H15N2O·2HBr). Cross-check with ion chromatography (retention time ~4.2 min for Br⁻) and XPS (Br 3d5/2 peak at 68 eV). Compare with reference salts (e.g., BD 1008 dihydrobromide in structural databases) .

Advanced Research Questions

Q. How can discrepancies between computational models and experimental data be resolved?

- Conformational analysis : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to model tautomers or stereoelectronic effects.

- Experimental validation : Conduct variable-temperature NMR (298–343 K) to detect dynamic processes. For crystallographic ambiguities, apply SHELXL’s TWIN/BASF commands to refine twinned datasets .

Q. What experimental approaches elucidate the compound’s mechanism of biological activity?

- Receptor-binding assays : Screen against neurotransmitter receptors (e.g., σ-1 receptors) using radioligand competition assays (IC50 determination).

- Molecular docking : Use AutoDock Vina with homology models derived from PDB entries (e.g., 5HK1). Modify the 2-methylpropan-2-yl group systematically to identify critical pharmacophores, referencing SAR trends in thiazole-containing analogs .

Q. How should stability studies be designed to assess degradation pathways?

Conduct accelerated stability testing:

- Conditions : PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C.

- Analysis : HPLC (C18 column, 0.1% TFA/ACN gradient) at 254 nm. Monitor oxidation of the dihydropyridine ring (retention time shift >2 min). Confirm degradation products via LC-MS/MS (e.g., m/z 285 → 201 fragmentation) .

Q. What strategies resolve crystallographic disorder in the dihydrobromide salt?

- Twinning refinement : Apply SHELXL’s TWIN matrix for pseudo-merohedral twinning (common in P21/c space groups).

- Anisotropic refinement : Model bromide ions with ADP constraints (Uij ≤ 0.06 Ų). Validate with residual density maps (<0.3 eÅ⁻³) and compare with isostructural analogs (e.g., 4-(2,4-dichlorophenyl)-dihydropyridines) .

Q. How can synthetic byproducts be minimized during bromination?

Optimize reaction conditions:

- Temperature : Maintain 0–5°C to suppress radical side reactions.

- Solvent : Use anhydrous methanol to limit hydrolysis.

- Workup : Quench excess NBS with Na2S2O3, followed by rapid crystallization to isolate the product before diradical coupling occurs .

Key Methodological Considerations

- Crystallography : Prioritize high-resolution datasets (synchrotron sources preferred) for SHELXL refinement.

- Synthetic Optimization : Balance steric effects of the tert-butyl group with electronic factors to improve yield.

- Biological Assays : Include positive controls (e.g., BD 1008 for σ-receptor studies) to contextualize activity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.